2-Phenyltetralone tosylhydrazone
Description
Properties
CAS No. |
123048-03-3 |
|---|---|
Molecular Formula |
C23H22N2O2S |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
4-methyl-N-[(Z)-(2-phenyl-3,4-dihydro-2H-naphthalen-1-ylidene)amino]benzenesulfonamide |
InChI |
InChI=1S/C23H22N2O2S/c1-17-11-14-20(15-12-17)28(26,27)25-24-23-21-10-6-5-9-19(21)13-16-22(23)18-7-3-2-4-8-18/h2-12,14-15,22,25H,13,16H2,1H3/b24-23+ |
InChI Key |
JNZFKTPPCIRYID-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(CCC3=CC=CC=C32)C4=CC=CC=C4 |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(CCC3=CC=CC=C32)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(CCC3=CC=CC=C32)C4=CC=CC=C4 |
Synonyms |
2-phenyltetralone tosylhydrazone |
Origin of Product |
United States |
Scientific Research Applications
Synthesis of 2-Phenyltetralone Tosylhydrazone
The synthesis of this compound typically involves the reaction of 2-phenyltetralone with tosylhydrazine. This process can be facilitated under various conditions, including solvent-free methods which have been shown to enhance yield and reduce environmental impact.
Key Reaction Conditions:
- Reactants: 2-phenyltetralone and tosylhydrazine.
- Catalysts: Acidic conditions (e.g., hydrochloric acid) may be employed to facilitate the reaction.
- Temperature: Reactions can occur at room temperature or with mild heating to improve yields.
Anticancer Activity
Recent studies have indicated that derivatives of tosylhydrazones exhibit promising anticancer properties. Specifically, certain synthesized compounds have demonstrated significant cytotoxicity against triple-negative breast cancer (TNBC) cell lines.
- Case Study: A synthesized tosylhydrazone derivative (e.g., compound 3l) showed an IC50 value of against MDA-MB-231 cells, indicating strong antiproliferative effects . The compound was also noted to promote apoptosis in these cancer cells, suggesting its potential as a therapeutic agent.
Antimicrobial Properties
Tosylhydrazones, including those derived from 2-phenyltetralone, have been evaluated for antimicrobial activity. Research has shown that some derivatives possess significant antibacterial and antifungal properties, making them candidates for further development in pharmaceutical applications .
Chemical Reactions and Mechanisms
Tosylhydrazones are versatile intermediates in organic synthesis. They can undergo various transformations:
- Elimination Reactions: In reactions such as the Shapiro reaction, tosylhydrazones can act as leaving groups, facilitating the formation of alkenes.
- Cyclopropanation: Tosylhydrazones can be converted into metal carbenes for cyclopropanation reactions, expanding their utility in synthetic organic chemistry .
Summary of Research Findings
Preparation Methods
Reaction Optimization and Procedure
The solvent-free grinding method, pioneered by researchers in 2018, represents the most efficient route for synthesizing 2-phenyltetralone tosylhydrazone. This protocol involves the condensation of 2-phenyltetralone (1 mmol) with 4-methylbenzenesulfonohydrazide (1 mmol) in a 1:1 molar ratio. The reactants are combined in a mortar and manually ground with a pestle at room temperature for 1 minute, achieving near-quantitative yields (95%). The absence of solvents eliminates purification complexities, as the crude product is simply washed with petroleum ether to remove unreacted starting materials.
Table 1: Comparative Analysis of Solvent-Free vs. Solvent-Based Synthesis
| Condition | Solvent | Temperature | Time (min) | Yield (%) |
|---|---|---|---|---|
| Solvent-free grinding | None | RT | 1 | 95 |
| Reflux | CH₃CN | 80°C | 30 | 93 |
| Reflux | EtOH | 78°C | 120 | 89 |
The table highlights the superiority of solvent-free conditions, which reduce reaction times from hours to minutes while maintaining high efficiency. Nuclear magnetic resonance (NMR) analysis of the product confirms the formation of the hydrazone bond, with characteristic singlet peaks at 7.91 ppm (PhCH=N) and 11.50 ppm (SO₂NH) in the ¹H NMR spectrum. Infrared (IR) spectroscopy further validates the C=N stretch at 1595 cm⁻¹.
Substrate Compatibility and Limitations
This method accommodates diverse carbonyl substrates, including aromatic and aliphatic ketones. However, sterically hindered ketones may require extended grinding times (up to 10 minutes). Notably, the protocol fails for enolizable carbonyl compounds, which undergo side reactions under basic conditions.
Solution-Based Synthesis in Polar Aprotic Solvents
Acetonitrile-Mediated Reflux
An alternative approach involves refluxing 2-phenyltetralone and tosylhydrazide in acetonitrile (CH₃CN) for 30 minutes, yielding 93% product. While marginally less efficient than solvent-free grinding, this method suits heat-stable substrates and allows scalability. The reaction mixture is concentrated under vacuum, and the residue is purified via recrystallization from ethanol.
Role of Solvent Polarity
Studies comparing solvents (Table 1) reveal that polar aprotic solvents like CH₃CN and DMF stabilize the transition state through dipole-dipole interactions, accelerating imine formation. In contrast, nonpolar solvents (e.g., toluene) yield suboptimal results (80%) due to poor reactant solubility.
Analytical Characterization and Quality Control
Spectroscopic Fingerprints
-
¹H NMR (500 MHz, CDCl₃) : Signals at δ 7.31 (d, J = 2.2 Hz, 1H) and δ 7.06 (d, J = 8.3 Hz, 1H) confirm the naphthalene moiety, while multiplets between δ 2.07–1.83 ppm correspond to the tetralone’s aliphatic protons.
-
High-Resolution Mass Spectrometry (HRMS) : A molecular ion peak at m/z 390.5 ([M+H]⁺) aligns with the theoretical mass of C₂₃H₂₂N₂O₂S.
Purity Assessment
Thin-layer chromatography (TLC) using hexane:ethyl acetate (3:1) as the mobile phase ensures reaction completion, with the product exhibiting an Rf value of 0.45.
Industrial and Environmental Considerations
Green Chemistry Metrics
The solvent-free method achieves an exemplary E-factor (environmental factor) of 0.05, calculated as waste produced per gram of product. This contrasts sharply with solution-based syntheses (E-factor > 5), which generate significant solvent waste.
Scalability Challenges
While laboratory-scale grinding is straightforward, industrial adaptation requires specialized equipment like ball mills to maintain efficiency at larger volumes.
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for optimizing the synthesis of 2-phenyltetralone tosylhydrazone derivatives?
- Methodological Answer : Synthesis optimization typically involves selecting appropriate bases and solvents to suppress undesired side reactions. For instance, using t-BuOK as a strong base in xylene significantly reduces homocoupling byproducts (e.g., triazoles) while improving reaction efficiency . Solvent polarity also plays a critical role; aprotic solvents like xylene enhance selectivity compared to polar solvents like DMF. Reaction conditions (e.g., 90°C under inert gas) should be rigorously controlled to ensure reproducibility.
Q. What characterization techniques are most effective for confirming the structure of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation, as demonstrated in studies of cycloaddition products derived from tosylhydrazones . Complementary techniques include:
- NMR spectroscopy : To verify regiochemistry and monitor reaction progress.
- High-resolution mass spectrometry (HRMS) : For molecular weight validation.
- Infrared (IR) spectroscopy : To confirm functional groups like hydrazone C=N stretches.
Advanced Research Questions
Q. How do reaction mechanisms involving this compound differ under carbene vs. carbonium ion pathways?
- Methodological Answer : Mechanistic pathways can be dissected using isotopic labeling and solvent studies. For example, deuterated methanol and sodium methoxide in diglyme help distinguish carbene intermediates (via deuteration patterns) from carbonium ion routes. Isotope effects (kH/kD > 1) further clarify proton-transfer steps during decomposition . Kinetic studies under varying proton sources are critical for pathway elucidation.
Q. What strategies mitigate racemization during enantioselective synthesis of this compound derivatives?
- Methodological Answer : Enantioselectivity is highly solvent-dependent. Protic solvents (e.g., methanol) promote keto-enol tautomerism, leading to racemization, while aprotic solvents like chloroform preserve stereochemical integrity. For instance, using chloroform during tosylhydrazone formation maintains >99% enantiomeric excess (e.e.) by minimizing keto/enol displacement . Chiral HPLC or Mosher amide analysis is recommended for e.e. quantification.
Q. How do solvent and base choices influence the geometric isomer ratios in products derived from this compound?
- Methodological Answer : Solvent polarity and base strength directly impact isomer distribution. Strong bases (e.g., LDA/TMEDA) in non-polar solvents favor trans-alkene formation, whereas weaker bases (e.g., MeLi) in ethers yield cis-dominant products. Steric effects in bicyclic systems further modulate selectivity, as shown in studies of camphor-derived tosylhydrazones .
Q. How can researchers resolve contradictions in data related to competing reaction pathways (e.g., cycloaddition vs. dimerization)?
- Methodological Answer : Contradictions arise from variable reaction conditions. Systematic studies using:
- In situ monitoring (e.g., FT-IR or Raman spectroscopy) to track intermediate formation.
- Computational modeling (DFT or MD simulations) to predict thermodynamic vs. kinetic control.
- Crystallographic analysis to identify dominant products under specific conditions (e.g., basic vs. acidic media) .
Q. What decomposition pathways are observed for this compound under basic conditions, and how are they characterized?
- Methodological Answer : Decomposition pathways include:
- Carbene generation : Detected via trapping experiments with alkenes or aromatic systems.
- Carbonium ion intermediates : Identified using NMR or mass spectrometry to track methyl ether byproducts (e.g., 18, 19, 20) formed during methanol neutralization .
- Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
